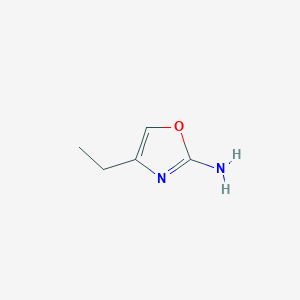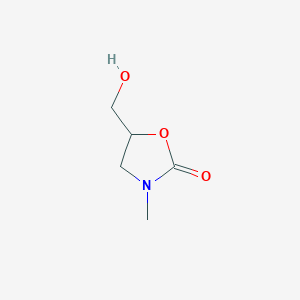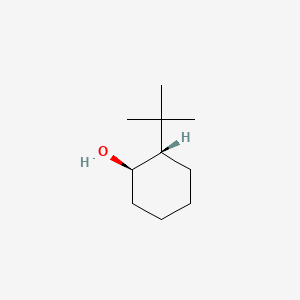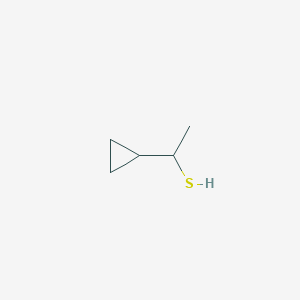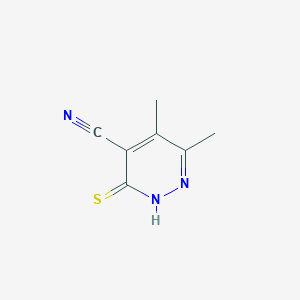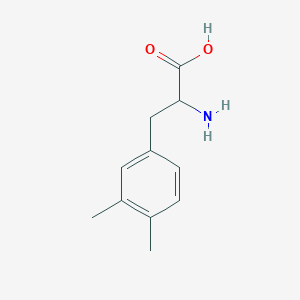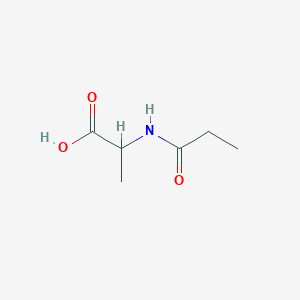
2-(Propanoylamino)propanoic acid
説明
2-(Propanoylamino)propanoic acid, also known as N-proPA, is a type of amino acid. It is also known by other names such as N-propionyl-L-alanine, N-PROPIONYLALANINE, N-propanoylalanine, 2- (propionylamino)propanoic acid, and 2-propanamidopropanoic acid . The CAS number for this compound is 56440-46-1 .
Molecular Structure Analysis
The molecular formula of 2-(Propanoylamino)propanoic acid is C6H11NO3 . The molecular weight is 145.15600 . Unfortunately, the specific 3D molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
The density of 2-(Propanoylamino)propanoic acid is 1.129g/cm3 . The boiling point is 368.2ºC at 760mmHg . The flash point is 176.5ºC .
科学的研究の応用
Global Trends in Herbicide Toxicology
Research on the toxicology and mutagenicity of herbicides, such as 2,4-Dichlorophenoxyacetic acid (a chemically related compound), has advanced rapidly. Studies highlight the importance of understanding the environmental impact, occupational risks, and the molecular biology behind herbicide exposure, including gene expression and pesticide degradation studies. The global trends indicate a strong focus on neurotoxicity, resistance, and the effects on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption of Herbicides to Soil and Minerals
The sorption behavior of phenoxy herbicides, including compounds related to 2-(Propanoylamino)propanoic acid, to various soils and minerals has been reviewed, providing insight into how these compounds interact with environmental components. The review emphasizes the role of soil parameters such as pH, organic carbon content, and iron oxides in the sorption process, which has implications for environmental persistence and mobility of these herbicides (Werner, Garratt, & Pigott, 2012).
Reactive Extraction of Carboxylic Acids
The application of supercritical fluids for the reactive extraction of carboxylic acids from aqueous solutions is an area of research that offers environmentally friendly, efficient methods for the separation of these compounds. This technology could potentially be applied to the extraction and purification of 2-(Propanoylamino)propanoic acid, showcasing the importance of finding sustainable and efficient methods for handling carboxylic acids in industrial processes (Djas & Henczka, 2018).
Oleanolic Acid and Its Derivatives
The pharmacological importance of bioactive compounds from plants, such as oleanolic acid, highlights the potential therapeutic effects of natural compounds on various diseases. This research underscores the importance of exploring the therapeutic potential of compounds like 2-(Propanoylamino)propanoic acid and its derivatives in the treatment and management of chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).
Acid Pretreatment of Biomass
The review on acid pretreatment of lignocellulosic biomass for the production of energy vectors, such as bioethanol, provides insights into the technical and economic aspects of using acid pretreatments in bioenergy production. This research could inform processes related to the conversion or treatment of compounds like 2-(Propanoylamino)propanoic acid in bioenergy or biochemical synthesis applications (Solarte-Toro et al., 2019).
将来の方向性
作用機序
- The primary targets of 2-(Propanoylamino)propanoic acid are not well-documented in the literature. However, we know that it is an antimicrobial food additive, particularly used as an antibacterial preservative in animal feed and human food products .
- In various microorganisms, propionates undergo different metabolic fates, resulting in antimicrobial mechanisms. These mechanisms may involve competition, inhibition, and interference with essential cellular processes .
Target of Action
Mode of Action
特性
IUPAC Name |
2-(propanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313480, DTXSID301314182 | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propanoylamino)propanoic acid | |
CAS RN |
98632-97-4, 56440-46-1 | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC270569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



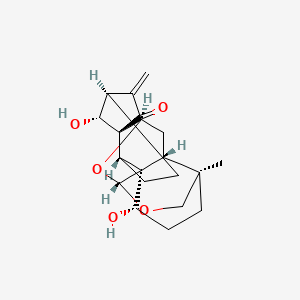
![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3432161.png)
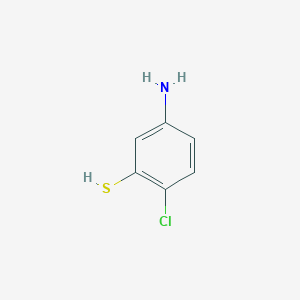
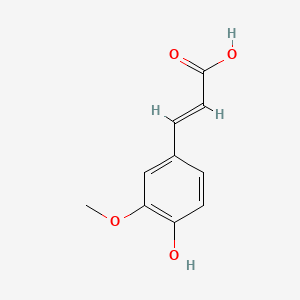
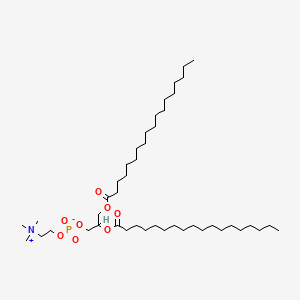
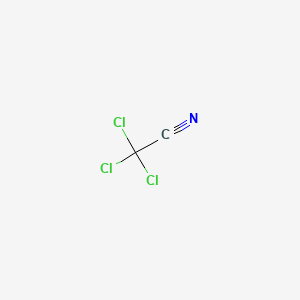
![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)
